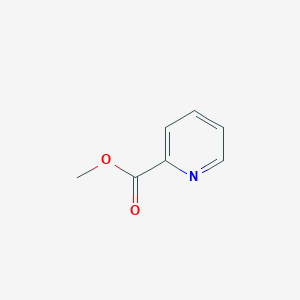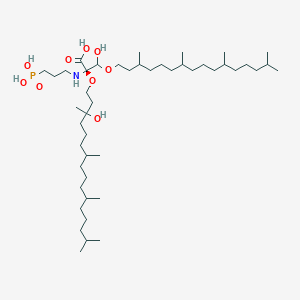![molecular formula C34H35N3O4S B146500 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 669716-56-7](/img/structure/B146500.png)
5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione” is also known as Pioglitazone . It is an oral antidiabetic agent and a member of the thiazolidinedione group . The empirical formula is C19H20N2O3S·HCl, and the molecular weight is 392.90 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: Cl.CCc1ccc (CCOc2ccc (CC3SC (=O)NC3=O)cc2)nc1 . This representation encodes the structure of the molecule in a linear format, which can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in DMSO at a concentration of ≥10 mg/mL . The compound should be stored at room temperature .Scientific Research Applications
Antidiabetic Research
Thiazolidinediones (TZDs) are well-known for their antidiabetic properties. They function as insulin sensitizers by activating the PPAR-γ receptor, which plays a crucial role in regulating glucose and lipid metabolism. Research into new TZD derivatives aims to improve their efficacy and reduce side effects associated with current treatments .
Anti-Inflammatory Studies
TZD derivatives have shown potential in reducing inflammation, making them useful for studying inflammatory diseases. They may modulate inflammatory pathways and could be used to investigate novel anti-inflammatory therapies .
Antioxidant Potential
Some thiazolidinedione derivatives exhibit antioxidant properties, which can be harnessed in research focused on oxidative stress-related conditions. They may help in understanding the mechanisms of oxidative damage and in developing antioxidant therapies .
Lipid Metabolism
Due to their role in activating PPAR-γ, TZDs can influence lipid metabolism. This makes them valuable for studies aimed at understanding dyslipidemia and developing treatments for lipid disorders .
Neuroprotective Research
Thiazolidinedione derivatives may offer neuroprotective benefits, which could be explored in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Their potential to protect neuronal cells from damage is an area of interest for researchers .
Cancer Therapeutics
The role of TZDs in cell cycle regulation and apoptosis makes them candidates for cancer research. They could be used to study the mechanisms of cancer cell proliferation and to develop new anticancer drugs .
Mechanism of Action
properties
IUPAC Name |
5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O4S/c1-3-23-5-11-27(35-22-23)17-19-40-30-15-9-26(10-16-30)32-25(4-2)8-12-28(36-32)18-20-41-29-13-6-24(7-14-29)21-31-33(38)37-34(39)42-31/h5-16,22,31H,3-4,17-21H2,1-2H3,(H,37,38,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAAAKSJZKFMMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=N3)CCOC4=CC=C(C=C4)CC5C(=O)NC(=O)S5)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


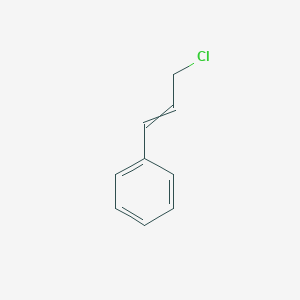
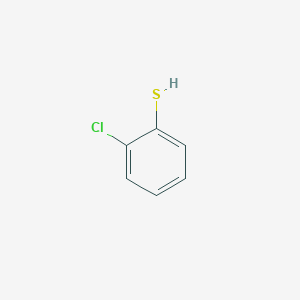
![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)
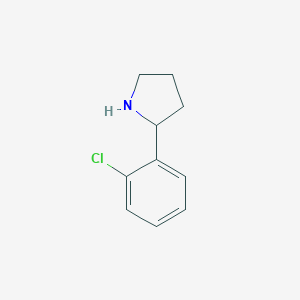
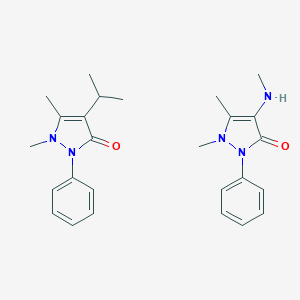

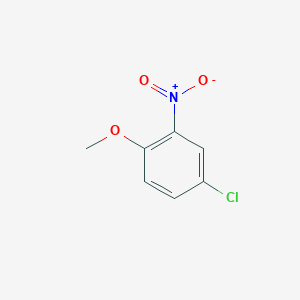
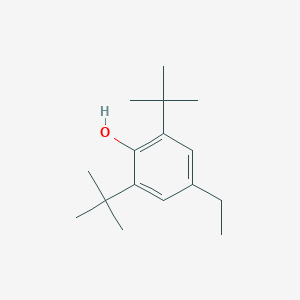
![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)

![2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B146441.png)
